3-[Ethyl(methyl)carbamoyl]benzoic acid
Overview
Description
“3-[Ethyl(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 1010797-03-1 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 3-{[ethyl(methyl)amino]carbonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .Scientific Research Applications
Environmental Applications
3-[Ethyl(methyl)carbamoyl]benzoic acid derivatives are explored for their potential in environmental applications, particularly in wastewater treatment. Martinez-Quiroz et al. (2017) highlighted the innovative use of carbamoyl benzoic acids for the coagulation-flocculation processes in wastewater treatment. These compounds have demonstrated potential for removing hazardous heavy metals, such as Pb^2+, Cu^2+, and Hg^2+, from metal plating wastewater, showcasing a specific affinity towards these metal ions under certain physicochemical conditions. This suggests a promising avenue for environmental remediation efforts, utilizing the unique properties of carbamoyl benzoic acids for effective water purification (Martinez-Quiroz et al., 2017).
Chemical Synthesis and Modification
In the realm of chemical synthesis, palladium-catalyzed reactions involving benzoic acids and their derivatives have been explored for methylation and arylation of sp^2 and sp^3 C-H bonds. Giri et al. (2007) demonstrated the use of palladium catalysis for the methylation and arylation of benzoic acids, which is a significant contribution to the field of organic chemistry. This method allows for selective C-H bond activation and C-C coupling, offering a versatile tool for modifying benzoic acid derivatives, including this compound, for various synthetic applications (Giri et al., 2007).
Natural Product Synthesis and Bioactivity
The synthesis and biological activity of benzimidazole derivatives, including those derived from benzoic acid, have been extensively studied. Ram et al. (1992) reported on the synthesis and antineoplastic and antifilarial activities of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. This research highlights the potential of benzoic acid derivatives in the development of new therapeutic agents, offering insight into the versatility of this compound in medicinal chemistry (Ram et al., 1992).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
3-[ethyl(methyl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSZOVRYWBAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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